3-Bromoformanilide
Description
Contextualization of Formanilides in Contemporary Synthetic Strategies
Formanilides, a class of amides derived from formic acid and anilines, are pivotal intermediates in contemporary organic synthesis. The formamide (B127407) group (–NHCHO) is more than just a protective group for amines; it serves as a versatile functional handle for numerous chemical transformations. In the broader context of C1 chemistry, which focuses on the utilization of single-carbon molecules, formamides are regarded as valuable C1 building blocks. researchgate.net Their high polarity and ability to solubilize a wide range of reagents contribute to their utility. researchgate.net
One of the most prominent applications of formanilides is in the synthesis of isocyanides through dehydration. mdpi.comresearchgate.net Isocyanides are highly reactive and valuable in multicomponent reactions like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. mdpi.com Furthermore, the formamide moiety is integral to Vilsmeier-Haack type reactions for formylation and is a precursor for various heterocyclic compounds. researchgate.netresearchgate.net The development of efficient methods for the synthesis of formanilides, such as the copper-catalyzed Chan-Lam coupling of arylboronic acids with formamide or the direct formylation of amines, underscores their importance in synthetic organic chemistry. researchgate.net
The Strategic Role of Bromine in Aromatic Transformations for Chemical Synthesis
The presence of a bromine atom on an aromatic ring is a cornerstone of modern synthetic strategy. sci-hub.se Bromoarenes are not merely halogenated hydrocarbons; they are highly versatile intermediates that open gateways to a multitude of chemical transformations. mdpi.com The carbon-bromine bond is a key functional group that can be readily converted into new carbon-carbon, carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. sci-hub.semdpi.com
This versatility is most powerfully harnessed in transition metal-catalyzed cross-coupling reactions. Bromoarenes are common substrates for cornerstone reactions such as:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with boronic acids. mdpi.com
Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes. mdpi.com
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds with amines. mdpi.com
Heck Coupling: Generates carbon-carbon bonds with alkenes.
Beyond cross-coupling, the bromine atom influences the reactivity of the aromatic ring. While it is a deactivating group, it acts as an ortho, para-director in electrophilic aromatic substitution reactions, guiding the entry of new substituents onto the ring. transformationtutoring.com This directive effect, combined with its potential as a leaving group, allows for the precise and controlled construction of polysubstituted aromatic systems. masterorganicchemistry.com The development of greener bromination methods, avoiding the use of hazardous molecular bromine, further enhances the utility of bromo-organic compounds in sustainable synthesis. researchgate.net
Overview of N-(3-Bromophenyl)formamide as a Key Synthetic Intermediate in Scholarly Investigations
N-(3-Bromophenyl)formamide, also known as 3-Bromoformanilide, strategically combines the functionalities of a formanilide (B94145) and a bromoarene. This duality makes it a particularly valuable intermediate in scholarly investigations for synthesizing complex target molecules. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 37831-25-7 |
| Appearance | Inquire for details |
Data sourced from cymitquimica.combldpharm.com
The primary utility of N-(3-Bromophenyl)formamide in research lies in its role as a precursor. For instance, it is a model substrate for optimizing the dehydration reaction to produce 3-bromo-1-isocyanobenzene. mdpi.comresearchgate.net This reaction is a key step in generating isocyanides for further use in multicomponent reactions. Research has focused on developing more sustainable and efficient conditions for this transformation using various reagents and solvent systems. mdpi.com
A notable study optimized the dehydration of N-(3-Bromophenyl)formamide using phosphorus oxychloride (POCl₃) and triethylamine. The reaction conditions were systematically varied to maximize the yield of the corresponding isocyanide.
| Base | Co-solvent | Temperature (°C) | Yield (%) |
| Pyridine | Dichloromethane | 0 | 72 |
| Triethylamine | Dichloromethane | 0 | 94 |
| DIPEA | Dichloromethane | 0 | 85 |
| DBU | Dichloromethane | 0 | 65 |
| Triethylamine | Toluene | 0 | 15 |
| Triethylamine | Acetonitrile | 0 | 56 |
| Triethylamine | Tetrahydrofuran | 0 | 72 |
| Triethylamine | Co-solvent-free | 0 | 98 |
Table adapted from research on sustainable isocyanide synthesis. mdpi.comresearchgate.net
Furthermore, the presence of the bromine atom at the meta-position relative to the formamide group allows for subsequent functionalization of the aromatic ring through the cross-coupling reactions mentioned previously. Research has shown that related bromoformanilides (specifically 2-bromoformanilides) can undergo palladium-catalyzed carbonylative coupling reactions with nitro compounds to synthesize quinazolinones, an important class of heterocyclic compounds with biological activity. rsc.orgsci-hub.st This demonstrates the potential for N-(3-Bromophenyl)formamide to serve as a building block for complex heterocyclic systems, where the bromine atom is displaced in a key bond-forming step.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDYYDGGZJJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558289 | |
| Record name | N-(3-Bromophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37831-25-7 | |
| Record name | N-(3-Bromophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromoformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Reactions Involving N 3 Bromophenyl Formamide
Pathways in Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are pivotal in organic synthesis, and their mechanisms typically involve a series of well-defined elementary steps. The catalytic cycle for transformations involving N-(3-bromophenyl)formamide, a type of aryl halide, generally adheres to a common pathway involving oxidative addition, migratory insertion, and reductive elimination. scielo.brlibretexts.org
Oxidative Addition and Carbonyl Insertion Mechanisms
The catalytic cycle is initiated by the oxidative addition of the aryl halide, N-(3-bromophenyl)formamide, to a low-valent palladium(0) complex. scielo.brlibretexts.org This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. umb.edu Two primary mechanisms are considered for this step: a concerted, three-centered pathway and a nucleophilic displacement (SNAr) pathway. chemrxiv.orgrsc.org The preferred pathway can be influenced by factors such as the ligand, the substrate, and the coordination number of the palladium complex. chemrxiv.org For instance, a 12-electron PdL complex tends to favor a concerted mechanism, whereas a 14-electron PdL2 complex may prefer a nucleophilic displacement mechanism. chemrxiv.org
Following oxidative addition, if the reaction is a carbonylative one, carbonyl insertion occurs. diva-portal.org A molecule of carbon monoxide (CO) coordinates to the palladium(II) center and subsequently inserts into the palladium-aryl bond, forming an acyl-palladium(II) intermediate. scielo.br This 1,1-insertion is a crucial step for the formation of carbonyl-containing products. diva-portal.org The rate of this insertion can be influenced by the electronic properties of the ligands on the palladium catalyst. diva-portal.org
A plausible reaction pathway can be depicted as follows:
Formation of the active Pd(0) catalyst.
Oxidative addition of N-(3-bromophenyl)formamide to the Pd(0) center to form an arylpalladium(II) complex. scielo.br
Coordination and migratory insertion of carbon monoxide to yield an acylpalladium(II) complex. scielo.br
Reductive Elimination and Ligand Exchange Processes in Catalytic Cycles
Reductive elimination is typically the final step in the catalytic cycle, leading to the formation of the desired product and regeneration of the palladium(0) catalyst. numberanalytics.comlibretexts.org This step involves the formation of a new bond between the groups attached to the palladium(II) center (e.g., the acyl group and a nucleophile) and the simultaneous reduction of the palladium from a +2 to a 0 oxidation state. numberanalytics.comlibretexts.org The process is often favored from three-coordinate palladium complexes, which can be formed by the dissociation of a ligand. nih.gov The thermodynamics of this step are crucial; for instance, carbon-halogen reductive eliminations are often thermodynamically unfavorable. libretexts.org
Ligand exchange is a continuous process throughout the catalytic cycle, where ligands on the palladium center can be replaced by other species in the reaction mixture, such as the solvent, reactants, or additives. This dynamic process is essential for the progression of the catalytic cycle, allowing for the coordination of reactants like carbon monoxide and the nucleophile, as well as the dissociation of ligands to create vacant coordination sites necessary for subsequent steps like reductive elimination. nih.gov
The general catalytic cycle for a palladium-catalyzed carbonylation can be summarized in the following table:
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (N-(3-bromophenyl)formamide) to form a Pd(II)-aryl complex. scielo.br |
| Carbonyl Insertion | A carbon monoxide molecule inserts into the Pd-aryl bond to form an acyl-palladium complex. scielo.br |
| Nucleophilic Attack/Transmetalation | A nucleophile attacks the acyl-palladium complex. scielo.br In cross-coupling reactions, this step is known as transmetalation. |
| Reductive Elimination | The final product is formed, and the Pd(0) catalyst is regenerated. numberanalytics.comlibretexts.org |
The Influence of Ancillary Ligands on Catalytic Cycle Modulation
Ancillary ligands, typically phosphines, play a critical role in modulating the entire catalytic cycle by influencing the steric and electronic properties of the palladium center. nih.gov
Steric Properties: The bulkiness of a ligand can affect the coordination number of the palladium complex. nih.gov Bulky ligands can promote the formation of coordinatively unsaturated species, which are often more reactive in oxidative addition and reductive elimination. nih.gov For instance, bulky alkylphosphine ligands can favor reductive elimination from three-coordinate species. nih.gov The use of bulky biaryl phosphine (B1218219) ligands has been shown to be effective in challenging cross-coupling reactions, such as the amidation of five-membered heterocycles. nih.gov
Electronic Properties: The electron-donating or electron-withdrawing nature of a ligand can significantly impact the reactivity of the palladium catalyst. au.dk Electron-rich ligands increase the electron density on the palladium center, which can facilitate oxidative addition but may slow down carbonyl insertion. diva-portal.orgnih.gov Conversely, electron-poor ligands can have the opposite effect. au.dk The electronic properties of the ligand can even influence the diastereoselectivity of a reaction. au.dk
The choice of ligand can be tailored to optimize a specific catalytic transformation. The table below illustrates the general effects of ligand properties on key steps of the catalytic cycle.
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination |
| Increased Steric Bulk | Can increase the rate by promoting the formation of more reactive, lower-coordinate Pd species. nih.gov | Generally increases the rate by facilitating ligand dissociation to form a three-coordinate intermediate. nih.gov |
| Increased Electron-Donating Ability | Generally increases the rate by making the Pd center more nucleophilic. nih.gov | Can either increase or decrease the rate depending on the specific mechanism. |
Investigation of Alternative Metal-Mediated Reaction Mechanisms
While palladium is a dominant metal in cross-coupling and carbonylation reactions, other transition metals can also mediate similar transformations, often with different mechanistic nuances.
Molybdenum Hexacarbonyl as a Promoter in Carbonylative Reactions
Molybdenum hexacarbonyl, Mo(CO)₆, serves as a convenient and solid source of carbon monoxide, avoiding the need to handle gaseous CO. thieme-connect.comresearchgate.net It can be used in palladium-catalyzed carbonylations, where it releases CO in situ. thieme-connect.com In some cases, Mo(CO)₆ can also act as a promoter in palladium-free carbonylations. thieme-connect.com The proposed mechanisms often involve the coordination of molybdenum with the aryl halide and subsequent CO transfer. thieme-connect.com
In palladium-catalyzed reactions using Mo(CO)₆, the general mechanism is believed to follow the standard aminocarbonylation pathway, with Mo(CO)₆ acting as the CO source. thieme-connect.com For example, the synthesis of 4(3H)-quinazolinones from 2-bromoformanilides and organonitro compounds utilizes Mo(CO)₆ as both a CO source and a reducing agent for the nitro group. thieme-connect.com
Research has shown that Mo(CO)₆ can mediate the carbamoylation of aryl halides. The proposed mechanism involves:
Oxidative addition of the aryl halide to a molybdenum(0) complex. researchgate.netacs.org
Migratory insertion of carbon monoxide to form an acyl(amino)molybdenum(II) or aryl(carbamoyl)molybdenum(II) intermediate. researchgate.netacs.org
Reductive elimination to yield the amide product. researchgate.netacs.org
Mechanistic Insights from Copper-Mediated Systems with Related Substrates
Copper-catalyzed reactions, particularly the Ullmann and Goldberg reactions, provide an alternative to palladium-catalyzed C-N bond formation. nih.govnih.gov The mechanism of copper-catalyzed N-arylation of amides is thought to proceed via a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. nih.gov
Key mechanistic features of copper-catalyzed N-arylation include:
The reaction often involves a Cu(I) amidate complex as a key intermediate. nih.govnih.gov
The presence of chelating diamine ligands is crucial for controlling the concentration of the active catalytic species. nih.govnih.gov
Kinetic studies suggest that the activation of the aryl halide occurs through a 1,2-diamine-ligated copper(I) amidate complex. nih.govnih.gov
DFT studies on the copper-catalyzed N-arylation of amides indicate that oxidative addition is the rate-limiting step. acs.org Unlike palladium, the oxidative addition to Cu(I) results in a pentacoordinated Cu(III) intermediate, which is more sensitive to steric hindrance. acs.org Reductive elimination from this Cu(III) species is a facile process. acs.org
A comparison of palladium- and copper-catalyzed amination is presented below:
| Feature | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Copper-Catalyzed Amination (Goldberg) |
| Typical Catalyst | Pd(0) with phosphine ligands | Cu(I) with diamine or other ligands |
| Key Intermediate | Aryl-Pd(II)-amido complex | Cu(I)-amidate complex nih.gov |
| Rate-Limiting Step | Often reductive elimination | Often oxidative addition acs.org |
| Mechanism | Oxidative addition, reductive elimination | Cu(I)-mediated SNAr-type mechanism nih.gov or Oxidative addition/reductive elimination acs.org |
Non-Catalytic and Radical-Mediated Reaction Mechanisms
The mechanistic pathways of reactions involving N-(3-Bromophenyl)formamide, also known as 3-Bromoformanilide, can be understood through the lens of non-catalytic and radical-driven processes. These reactions are governed by fundamental principles of radical interactions with halogenated systems and the electronic effects inherent to the substituted benzene (B151609) ring.
Analysis of Hydroxyl Radical Interactions with Halogenated Organic Compounds
Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the oxidation of organic compounds. taylorandfrancis.com Due to their high standard reduction potential (E° = 2.80 V), they can oxidize a wide array of organic pollutants, including halogenated compounds, often leading to their complete mineralization into harmless substances like CO2, H2O, and salts. taylorandfrancis.com The interaction of these radicals with halogenated organic compounds is a key area of study in environmental and theoretical chemistry.
Research has shown that hydroxyl radicals can effectively degrade halogenated organic compounds. taylorandfrancis.com The mechanism often involves the abstraction of a hydrogen atom or addition to an aromatic ring. utoronto.ca However, the reactivity is influenced by the degree of halogenation. Studies on chlorinated organic compounds have indicated that the degradation rate by •OH radicals tends to decrease as the number of halogen substituents increases. researchgate.net
Estimating the rate constants for these reactions is a significant challenge. Empirical methods have been developed to predict these rates, but discrepancies between calculated and experimental values are most common for halogen-containing compounds, particularly haloalkanes, haloalkenes, and halogenated ethers. utoronto.ca
Theoretical studies provide deeper insights into these interactions. For instance, investigations into the aqueous-phase reactions of hydroxyl radicals with haloacetate ions have established a linear correlation between experimentally measured reaction rate constants and theoretically calculated free energies of activation. acs.org These computational models help in predicting reaction pathways and associated rate constants, which is otherwise an expensive and time-consuming experimental process. acs.org Such analyses reveal that the presence of electronegative halogen groups can lead to a less polarized transition state, which may affect interactions with solvent molecules. acs.org
Furthermore, the interaction of hydroxyl radicals with halides (like bromide ions) can lead to the formation of halogen radicals (e.g., Br•, Br2•−), which are themselves reactive species and can contribute to the transformation of organic compounds in aqueous environments. pnas.org
Table 1: Selected Hydroxyl Radical (•OH) Reaction Rate Constants with Organic Compounds (298 K)
| Compound | Reaction Type | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Benzene | Addition | 1.2 x 10⁻¹² |
| Toluene | Addition / H-Abstraction | 5.6 x 10⁻¹² |
| Aniline (B41778) | Addition / H-Abstraction | 1.1 x 10⁻¹⁰ |
| Chlorobenzene | Addition | 4.1 x 10⁻¹³ |
| 2,2,2-Trichloroethanol | H-Abstraction | 1.5 x 10⁻¹³ |
This table presents representative data to illustrate the range of reactivity of •OH radicals with different types of organic compounds. The values are based on established kinetic databases.
General Principles of Electrophilic Aromatic Substitution in Brominated Anilides
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like benzene derivatives. The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The mechanism proceeds through a two-step process: the initial attack by the electrophile forms a resonance-stabilized carbocation known as an arenium ion (or Wheland intermediate), which is the rate-determining step. libretexts.org In the second, faster step, a proton is lost, restoring the aromaticity of the ring. libretexts.org
The reactivity and regioselectivity (the position of substitution) of EAS reactions are heavily influenced by the substituents already present on the benzene ring. For a molecule like this compound, two substituents dictate the outcome of further substitution: the bromo group (-Br) and the formamido group (-NHCHO).
Anilides and Activating Effects : The amino group (-NH₂) in aniline is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the benzene ring through resonance. byjus.com This high activation can lead to multiple substitutions, as seen in the reaction of aniline with bromine water, which readily produces 2,4,6-tribromoaniline. byjus.comyoutube.com To control this high reactivity and achieve mono-substitution, the amino group is often converted into an amide, such as a formanilide (B94145) or acetanilide. The formamido group (-NHCHO) is still an activating, ortho-, para-director because the nitrogen's lone pair can participate in resonance with the ring. However, this lone pair also engages in resonance with the adjacent carbonyl group, thus moderating the activation of the ring compared to a free amino group. youtube.com
Halogens and Deactivating Effects : The bromine atom on the ring is a deactivating group due to its electron-withdrawing inductive effect (-I effect), which pulls electron density from the ring, making it less nucleophilic and slower to react with electrophiles. However, through its lone pairs, bromine can donate electron density via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, they are classified as deactivating ortho-, para-directors.
In this compound, the two substituents have competing directing effects. The formamido group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The bromo group at position 3 directs to positions 2, 4, and 6 relative to its own position (which are absolute positions 2, 4, and 5 on the ring). The combined influence generally favors substitution at positions 2, 4, and 6, with the most likely positions being 4 and 6 due to steric hindrance at position 2 (between the two existing groups).
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Classification | Directing Effect | Example |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Aniline |
| -NHCOR (Amido) | Moderately Activating | Ortho, Para | Formanilide |
| -Br (Bromo) | Deactivating | Ortho, Para | Bromobenzene |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Nitrobenzene (B124822) |
Theoretical Frameworks for Reaction Pathway Prediction in Organic Reactions
Predicting the outcome of chemical reactions is a central goal in organic chemistry. Several theoretical frameworks have been developed to elucidate reaction mechanisms and predict feasible pathways. numberanalytics.com These approaches can be broadly categorized into three main types: those based on physical laws, rule-based expert systems, and machine learning. nih.gov
Transition State Theory (TST): TST is a foundational concept that provides a framework for understanding and predicting reaction outcomes. numberanalytics.com It focuses on the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products on a potential energy surface (PES). numberanalytics.com By analyzing the structure and energy of the transition state, chemists can predict reaction rates and selectivity (chemo-, regio-, and stereoselectivity). numberanalytics.com This theory allows for the design of new reactions by computationally identifying potential reaction pathways and optimizing conditions to favor a desired product. numberanalytics.com
Heuristically-Aided Quantum Chemistry (HAQC): This modern approach combines fundamental quantum chemical calculations with empirical knowledge in the form of chemical heuristics (simple rules of reactivity). acs.orgchemrxiv.org Exploring the entire potential energy surface for a complex organic reaction is computationally prohibitive. acs.orgchemrxiv.org The HAQC method uses these heuristics to guide the exploration of the PES, making the process more efficient. It helps in selecting reaction paths that are not only plausible based on established reactivity rules but also kinetically feasible under specific reaction conditions. acs.orgchemrxiv.org This method has been successfully applied to predict feasible pathways for a diverse range of polar and pericyclic organic reactions. acs.orgchemrxiv.org
Machine Learning and Data-Driven Models: With the growth of computational power and chemical data, machine learning has emerged as a powerful tool. These models are trained on large datasets of known reactions to learn the complex interplay of factors that govern reactivity. nih.gov One approach models reactions as interactions between molecular orbitals and uses topological and physicochemical features as descriptors. nih.gov By training on a vast number of productive and unproductive reaction steps, these models can learn to rank potential reaction pathways and predict the major products with high accuracy, without relying on explicit, pre-programmed transformation rules. nih.gov
These theoretical frameworks are essential for moving beyond simple empirical rules to a more predictive and quantitative understanding of reaction mechanisms, including those involving complex substituted molecules like this compound.
Spectroscopic Characterization Methodologies in Elucidating Molecular Structure and Reactivity of N 3 Bromophenyl Formamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to map out the precise arrangement of atoms and their electronic environments within N-(3-Bromophenyl)formamide.
Proton (¹H) NMR for Aromatic and Amide Proton Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In N-(3-Bromophenyl)formamide, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the amide proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the formyl group. This typically results in a complex splitting pattern in the aromatic region of the spectrum. The amide proton (N-H) signal is also observable and its chemical shift can be influenced by solvent and temperature. sigmaaldrich.com
Table 1: Representative ¹H NMR Spectral Data for N-(3-Bromophenyl)formamide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.30-8.30 | Multiplet |
| Amide-H (N-H) | 10.60 | Singlet |
| Formyl-H (CHO) | 8.90 | Singlet |
Note: Specific chemical shifts and multiplicities can vary depending on the solvent and the specific derivative. asianpubs.org
Carbon-13 (¹³C) NMR for Aromatic and Carbonyl Carbon Assignments
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemguide.co.uk Each unique carbon atom in N-(3-Bromophenyl)formamide gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the formyl group typically appears at a downfield chemical shift (around 160-185 ppm) due to the deshielding effect of the double-bonded oxygen atom. libretexts.org The aromatic carbons exhibit signals in the range of approximately 115-150 ppm, with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift. chemguide.co.uklibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for N-(3-Bromophenyl)formamide
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~160 |
| C-Br | ~122 |
| Aromatic C-H | ~115-140 |
| Aromatic C-N | ~139 |
Note: These are approximate values and can be influenced by the molecular environment. libretexts.orgrsc.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. core.ac.uk
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. emerypharma.com In N-(3-Bromophenyl)formamide, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. columbia.edulibretexts.org This is instrumental in assigning specific proton signals to their corresponding carbon signals. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edulibretexts.org HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the amide proton and aromatic carbons, or between the formyl proton and the carbonyl carbon, can be observed. columbia.edulibretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying the presence of specific functional groups.
In the IR spectrum of N-(3-Bromophenyl)formamide, characteristic absorption bands would be expected for the N-H stretch of the amide group (typically around 3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1650-1700 cm⁻¹), and C-H stretches of the aromatic ring (above 3000 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.
Table 3: Characteristic IR Absorption Frequencies for N-(3-Bromophenyl)formamide
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C=O Stretch (Carbonyl) | ~1680-1650 |
| C=C Stretch (Aromatic) | ~1600-1450 |
| C-N Stretch | ~1300 |
Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For N-(3-Bromophenyl)formamide, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks, (M)⁺ and (M+2)⁺, with an intensity ratio of approximately 1:1, which is a definitive indicator of the presence of one bromine atom in the molecule. youtube.com
The fragmentation pattern provides further structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C(=O) bond. The loss of small neutral molecules such as CO can also be observed. miamioh.edulibretexts.org
X-ray Diffraction (XRD) for Crystalline Structure Determination of Related Complexes and Derivatives
For N-(3-Bromophenyl)formamide and its derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. asianpubs.org While obtaining a suitable single crystal of N-(3-Bromophenyl)formamide itself might be challenging, the structures of its derivatives and complexes have been successfully determined using XRD. asianpubs.orguzh.ch This data is invaluable for understanding the solid-state packing and the non-covalent interactions that influence the physical properties of these compounds. For instance, studies on related structures have revealed how intermolecular hydrogen bonds and other interactions stabilize the crystal lattice. uzh.ch
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| N-(3-Bromophenyl)formamide |
| 3-Bromoformanilide |
| N-(2-chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea |
| N-8-Benzyl-N-(3-bromophenyl)-N-8-phenethyl-benzofuro[3,2-d]pyrimidine-4,8-diamine |
| Methyl 3-amino-4-chloro-1-ethylpyrrolo[3,2-c]quinoline-2-carboxylate |
| (4-bromophenyl) isothiocyanate |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of N-(3-Bromophenyl)formamide and its derivatives. This method provides valuable insights into the electronic transitions within the molecule, particularly those involving π-electrons of the aromatic ring and non-bonding electrons of the amide group. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital), and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic makeup. researchgate.netscience-softcon.de
In N-(3-Bromophenyl)formamide, the principal chromophore is the substituted benzene ring, and the formyl group (-CHO) and the bromine atom act as auxochromes, modifying the absorption characteristics of the primary chromophore. rsc.org The electronic spectrum of N-(3-Bromophenyl)formamide is expected to exhibit absorption bands arising from π→π* and n→π* transitions. ias.ac.in
The π→π* transitions, which are typically of high intensity, originate from the excitation of electrons from the π bonding orbitals of the benzene ring to the corresponding antibonding (π*) orbitals. spectrabase.com The presence of the bromine atom and the formamido group (-NHCHO) as substituents on the benzene ring influences the energy of these transitions. The bromine atom, through its inductive electron-withdrawing effect and resonance effect (donation of lone pair electrons to the ring), can cause a shift in the absorption maximum (λmax) compared to unsubstituted formanilide (B94145). Generally, the presence of a bromo-substituent leads to higher absorption values. afribary.com
The n→π* transitions are of lower intensity and arise from the excitation of a non-bonding electron from the nitrogen or oxygen atom of the formamido group to an antibonding π* orbital of the aromatic ring. ias.ac.in These transitions are sensitive to the solvent polarity.
Detailed Research Findings
Detailed spectroscopic studies on a range of N-substituted anilides have provided insights into the electronic transitions. For instance, research on N-substituted anilides indicates that the longest wavelength absorption band is attributable to an intramolecular charge transfer (CT) transition. afribary.com This CT character arises from the transfer of electron density from the phenyl ring (donor) to the carbonyl group (acceptor). The bromine atom at the meta position influences this charge transfer.
The position of the absorption maximum is sensitive to the nature and position of the substituent on the phenyl ring. In a study of N-(4-substituted phenyl)-2,3-diphenylpropanamides, a bromo-substituent at the para-position resulted in a bathochromic (red) shift of the absorption maximum compared to the unsubstituted compound, as detailed in the table below. arkat-usa.org While this is a different molecular system, the general electronic effects of the bromo-substituent are comparable. Electron-donating substituents generally increase the electron density on the anilide nitrogen, leading to a bathochromic shift. arkat-usa.org
The solvent environment also plays a crucial role in the UV-Vis spectra of these compounds. Studies have shown that the intramolecular charge transfer band of anilides exhibits a red shift as the polarity of the solvent increases. afribary.com This phenomenon, known as solvatochromism, indicates that the excited state of the molecule is more polar than its ground state and is therefore stabilized to a greater extent by polar solvents. afribary.comresearchgate.net
| Compound/Derivative Class | Observed Transition (λmax, nm) | Solvent | Reference |
| N-(4-bromophenyl)-2,3-diphenylpropanamide | 268 | Ethanol | arkat-usa.org |
| N-phenyl-2,3-diphenylpropanamide | 264 | Ethanol | arkat-usa.org |
| N-substituted anilides (general) | Longest wavelength band assigned to Intramolecular Charge Transfer (CT) | Various | afribary.com |
Table 1. Representative UV-Vis Absorption Data for Related Anilide Derivatives.
The data illustrates the bathochromic shift induced by the bromo-substituent in a related anilide system. For N-(3-Bromophenyl)formamide, similar electronic transitions are expected, with the precise λmax values being dependent on the specific electronic interplay between the bromo-substituent at the meta-position and the formamido group.
Computational and Theoretical Studies of N 3 Bromophenyl Formamide and Its Reactive Intermediates
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govnih.gov This theoretical framework is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. nih.gov DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular properties. nih.govmdpi.com
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule like N-(3-Bromophenyl)formamide, also known as 3-Bromoformanilide, is to determine its most stable three-dimensional structure through geometry optimization. mdpi.comgaussian.com This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. gaussian.com For flexible molecules, this requires a conformational analysis to identify all possible low-energy structures (conformers) that arise from rotation around single bonds. mdpi.comchemrxiv.org
For N-(3-Bromophenyl)formamide, two key rotational barriers are of interest: the rotation around the C-N amide bond and the rotation around the N-C(phenyl) bond. The rotation around the amide bond in formamides is known to be significant due to the partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl group. researchgate.net This leads to two primary planar conformers: a trans (or anti) conformer, where the formyl hydrogen and the phenyl group are on opposite sides of the C-N bond, and a cis (or syn) conformer, where they are on the same side. Computational studies on similar N-substituted amides consistently show that the trans conformer is significantly more stable than the cis conformer. researchgate.net
Further conformational diversity arises from the rotation of the 3-bromophenyl group relative to the formamide (B127407) plane. DFT calculations on related aromatic amides suggest that the most stable arrangement involves a non-planar structure where the phenyl ring is twisted out of the amide plane to minimize steric hindrance. researchgate.net
The optimized geometric parameters, such as bond lengths and bond angles, can be precisely calculated using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p). nih.govresearchgate.net These calculated parameters provide a detailed picture of the molecule's structure at its energy minimum.
Below is an illustrative table of selected optimized geometrical parameters for a formanilide (B94145) derivative, based on typical values from DFT calculations on related structures.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Lengths | (Å) | |
| C=O | ~1.22 Å | |
| C-N (amide) | ~1.36 Å | |
| N-C (phenyl) | ~1.42 Å | |
| C-Br | ~1.91 Å | |
| N-H | ~1.01 Å | |
| Bond Angles | (°) | |
| O=C-N | ~125° | |
| C-N-C | ~122° | |
| C-N-H | ~118° | |
| Dihedral Angle | (°) | |
| O=C-N-C (Amide) | ~180° (trans) | |
| C-N-C-C (Phenyl) | ~30-50° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnumberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comlibretexts.org
The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular reactivity. irjweb.com
HOMO Energy (EHOMO): A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO Energy (ELUMO): A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. irjweb.com
For N-(3-Bromophenyl)formamide, the HOMO is expected to be localized primarily on the electron-rich regions, namely the bromophenyl ring and the nitrogen atom. The LUMO is anticipated to be distributed over the carbonyl group (C=O), which is an electron-accepting moiety, and the C-Br antibonding orbital. The interaction between these orbitals governs the molecule's behavior in chemical reactions. For instance, in a nucleophilic attack, the nucleophile's HOMO would interact with the LUMO of N-(3-Bromophenyl)formamide, likely at the carbonyl carbon.
The following table presents typical FMO energy values for aromatic amides calculated using DFT, illustrating the data obtained from such analyses.
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Aromatic Amide Analog 1 | -6.3 | -1.8 | 4.5 |
| Aromatic Amide Analog 2 | -6.5 | -1.5 | 5.0 |
| N-(3-Bromophenyl)formamide (Estimated) | ~ -6.4 | ~ -1.7 | ~ 4.7 |
Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.inuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. wuxiapptec.com
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles (electron-seeking species).
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are targets for nucleophiles (nucleus-seeking species).
Green Regions: Represent neutral or near-zero potential.
For N-(3-Bromophenyl)formamide, an MEP map would reveal specific reactive sites. The region around the carbonyl oxygen atom is expected to be the most electron-rich (deep red), making it a primary site for protonation and hydrogen bonding. ekb.eg The nitrogen atom would also exhibit negative potential. Conversely, the most electron-deficient (blue) regions would be located around the acidic hydrogen of the amide group (N-H) and, to a lesser extent, the hydrogen atoms on the aromatic ring. bhu.ac.inwuxiapptec.com This information is critical for understanding intermolecular interactions and predicting the initial steps of many chemical reactions. uni-muenchen.de
Transition State Theory and Reaction Pathway Energetics
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. cecam.orgwikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the point of highest potential energy along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. wikipedia.org
Calculation of Activation Barriers and Reaction Enthalpies
These values are determined by locating the optimized geometries of the reactants, products, and the transition state structure on the potential energy surface. For example, in the base-catalyzed hydrolysis of formamide, computational studies have identified the transition state for the initial attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netacs.org Similarly, for the dehydration of N-(3-bromophenyl)formamide to form 3-bromo-1-isocyanobenzene, a reaction often carried out with reagents like phosphorus oxychloride, computational methods can be used to model the transition state of the rate-determining step. researchgate.netmdpi.com The activation energy for such a process would be influenced by factors like the strength of the dehydrating agent and the stability of the intermediates formed. researchgate.net Studies on formamide interactions with surfaces have shown activation energies for diffusion in the range of 2-3 kcal/mol, demonstrating the type of specific energy values that can be calculated. openbiochemistryjournal.com
An illustrative data table for a hypothetical reaction of N-(3-Bromophenyl)formamide is shown below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS1) | +21.5 |
| Intermediate | -5.2 |
| Transition State (TS2) | +15.8 |
| Products | -12.0 |
Analysis of Reaction Coordinate Diagrams in Mechanistic Studies
A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products along the reaction pathway. researchgate.netresearchgate.net The horizontal axis represents the reaction coordinate (a measure of the progress of the reaction), and the vertical axis represents the potential or free energy.
These diagrams provide a wealth of information about a chemical reaction:
Reactants and Products: The starting and ending points on the diagram.
Intermediates: Local energy minima that occur between the reactants and products.
Transition States: The peaks on the diagram, corresponding to the energy maxima between reactants, intermediates, and products.
Activation Energy: The height of the energy barrier from a reactant or intermediate to the subsequent transition state.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature and interaction patterns of molecular systems. nih.gov This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing deep insights into conformational changes and intermolecular forces that govern the behavior of substances like N-(3-Bromophenyl)formamide. nih.govmdpi.com
MD simulations can elucidate the dynamic behavior of N-(3-Bromophenyl)formamide in various environments, such as in solution or within a crystal lattice. By simulating the trajectory of each atom, researchers can observe conformational flexibility, including the rotation around single bonds and the planarity of the formamide group. The simulations reveal how the molecule interacts with its surroundings, for instance, by showing how solvent molecules arrange themselves around the solute or how multiple N-(3-Bromophenyl)formamide molecules aggregate. mdpi.comosti.gov The final, most stable adsorption configuration of a molecule on a surface, which depends on its chemical structure and electron density, can be determined through these simulations. mdpi.com
A primary application of MD simulations is the detailed study of intermolecular interactions. For N-(3-Bromophenyl)formamide, key interactions would include:
Hydrogen Bonding: The formamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). MD simulations can quantify the strength, lifetime, and geometry of hydrogen bonds formed between molecules of N-(3-Bromophenyl)formamide itself or with other molecules, such as solvents.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases.
These simulations are driven by force fields, which are sets of parameters that define the potential energy of the system. nih.gov By analyzing the simulation trajectories, properties such as radial distribution functions can be calculated to provide a statistical description of the local molecular environment, revealing the preferred distances and orientations between interacting molecules.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are an indispensable tool for predicting a wide range of molecular properties, including the spectroscopic signatures used for experimental characterization. jocpr.comolemiss.edu Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of molecules like N-(3-Bromophenyl)formamide with high accuracy. aspbs.comresearchgate.net These calculations allow for the prediction of spectroscopic data that can be used to interpret and validate experimental findings. olemiss.edu
One of the most valuable applications of quantum chemistry is the prediction of vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These theoretical frequencies and their corresponding intensities can be used to generate a simulated spectrum that aids in the assignment of experimental spectral bands to specific molecular motions. epstem.netresearchgate.net
A practical example of this approach can be seen in the study of the related molecule, 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone . researchgate.net In this research, DFT calculations were used to compute the vibrational frequencies and assign the bands observed in the experimental FTIR and FT-Raman spectra. researchgate.net The strong correlation between the calculated and observed values confirms the accuracy of the computational model. For instance, the characteristic C=O and C=C stretching vibrations of the benzene (B151609) ring were identified and assigned based on the computational results. researchgate.net
The table below presents a selection of the assigned vibrational frequencies for 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone, illustrating the typical output of such a quantum chemical study. researchgate.net A similar computational analysis for N-(3-Bromophenyl)formamide would provide a theoretical vibrational spectrum essential for its unambiguous identification and structural analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretching | 3083 | - | 3036 |
| Aliphatic C-H Stretching | - | 2858 | - |
| C=C Stretching (Benzene) | - | 1653 | 1620 |
| C-N Asymmetric Stretching | - | 1463 | 1470 |
| C-H Scissoring (Aromatic) | - | 1188 | 1142 |
| C-H Scissoring (Imidazole) | - | 1037 | 1108 |
| C-H Wagging | - | 775 | 775 |
Applications of N 3 Bromophenyl Formamide in the Synthesis of Complex Organic Architectures for Research
Synthesis of Quinazolinone Derivatives
Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these scaffolds often utilizes N-(3-Bromophenyl)formamide as a key starting material.
Palladium-Catalyzed Cyclocarbonylation Reactions Utilizing 3-Bromoformanilide
A notable and efficient method for constructing the quinazolinone core involves a palladium-catalyzed cyclocarbonylation reaction. semanticscholar.orgrsc.org In this process, 2-bromoformanilides, including the 3-bromo isomer, react with nitroarenes in the presence of a palladium catalyst and a carbon monoxide source. semanticscholar.orgrsc.orgacs.org Molybdenum hexacarbonyl (Mo(CO)₆) has been effectively employed as a solid and convenient source of carbon monoxide, which also acts as a reducing agent for the nitro group and a promoter for the cyclization step. rsc.orgacs.org
This one-pot synthesis strategy is advantageous due to its use of readily available starting materials and its ability to generate complex quinazolinone structures in moderate to excellent yields. rsc.org The reaction proceeds through a cascade of events including the reduction of the nitro group to an amine, palladium-catalyzed carbonylation, and subsequent intramolecular cyclization to form the quinazolinone ring system. rsc.orgacs.org
Table 1: Palladium-Catalyzed Synthesis of Quinazolinones
| Starting Materials | Catalyst/Promoter | Key Features |
|---|---|---|
| 2-Bromoformanilides | Palladium catalyst | One-pot reaction |
| Nitroarenes | Mo(CO)₆ | Moderate to excellent yields |
| Utilizes a solid CO source |
Development of Metal-Free Oxidative Cleavage Protocols in Quinazolinone Formation from Related Precursors
While palladium catalysis is effective, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. mdpi.comrsc.org One such approach involves the oxidative cleavage of alkenes to generate an aldehyde in situ, which then reacts with an amino-substituted precursor to form the quinazolinone. mdpi.comorganic-chemistry.org
For instance, an efficient and selective oxidative procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes under metal- and catalyst-free conditions. mdpi.com This method relies on the oxidation of styrene (B11656) to benzaldehyde, which then undergoes condensation with o-aminobenzamide, followed by cyclization and oxidation to yield the quinazolinone. mdpi.com While this specific example does not directly use this compound, the principle of metal-free oxidative C-C bond cleavage is a significant advancement in the synthesis of quinazolinones and related heterocycles, offering a more sustainable and environmentally friendly alternative. mdpi.comorganic-chemistry.org
Substrate Scope and Functional Group Compatibility in Quinazolinone Synthesis from Bromoformanilides
The palladium-catalyzed synthesis of quinazolinones from 2-bromoformanilides demonstrates a good substrate scope and functional group tolerance. semanticscholar.orgsci-hub.st Various substituents on the bromoformanilide ring are tolerated, allowing for the synthesis of a diverse library of quinazolinone derivatives. This versatility is crucial for medicinal chemistry applications where structural modifications are necessary to optimize biological activity. whiterose.ac.uk
Formation of Other Nitrogen-Containing Heterocycles
The reactivity of the aryl bromide in N-(3-Bromophenyl)formamide extends beyond quinazolinone synthesis, enabling its use in the formation of other important nitrogen-containing heterocyclic systems.
Exploration of Benzimidazole and Benzoxazole Derivatives from Related Aryl Halides
Benzimidazoles and benzoxazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. rsc.org The synthesis of these heterocycles can be achieved through the condensation of o-substituted anilines with various reagents. rsc.orgacs.org While not a direct reaction of this compound, the underlying principle involves the use of an aryl halide.
For example, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives is a known method for preparing substituted benzimidazoles and benzoxazoles. organic-chemistry.org Furthermore, efficient syntheses of 2-aryl benzimidazoles and benzoxazoles can be achieved through the condensation of o-phenylenediamine (B120857) or o-aminophenol with substituted benzaldehydes using recyclable and environmentally friendly catalysts. rsc.org These methods highlight the utility of aryl halides as precursors to these important heterocyclic systems. rsc.orgorganic-chemistry.orgdoi.org
Synthesis of Urea (B33335) Derivatives Incorporating Bromophenyl Moieties
Urea derivatives are another class of compounds with significant applications in medicinal chemistry and materials science. ontosight.ai The bromophenyl group can be incorporated into urea structures, often to modulate their biological activity. ontosight.ai
The synthesis of N,N'-disubstituted ureas can be accomplished through various methods, including the reaction of an amine with an isocyanate. asianpubs.orgnih.gov For instance, aryl isocyanates, which can be prepared from the corresponding aryl amines, react with another amine to form the urea linkage. asianpubs.org A metal-free approach for the synthesis of unsymmetrical urea derivatives involves the coupling of amines with amides using an oxidizing agent like PhI(OAc)₂. mdpi.com This method offers broad substrate scope and is suitable for the late-stage functionalization of complex molecules. mdpi.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| N-(3-Bromophenyl)formamide |
| This compound |
| Quinazolinone |
| Molybdenum hexacarbonyl |
| o-Aminobenzamide |
| Styrene |
| Benzaldehyde |
| Benzimidazole |
| Benzoxazole |
| o-Phenylenediamine |
| o-Aminophenol |
| Urea |
Role as a Precursor in Cross-Coupling and C-N Bond Forming Reactions
The bromine atom on the phenyl ring of N-(3-Bromophenyl)formamide serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in the backbone of many complex organic molecules.
Analogues of Heck and Sonogashira Coupling in Aryl Bromide Systems
The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an aryl halide with an alkene. mdpi.com While direct examples involving N-(3-Bromophenyl)formamide in the Heck reaction are not extensively detailed in the provided context, the reactivity of aryl bromides in such transformations is well-established. The reaction typically utilizes a palladium catalyst and a base to facilitate the vinylation of the aryl group. mdpi.com The presence of the formamide (B127407) group can influence the electronic properties of the aryl bromide, potentially affecting the reaction conditions and outcomes.
The Sonogashira coupling, another pivotal palladium-catalyzed reaction, enables the formation of a C-C bond between an aryl halide and a terminal alkyne. scirp.orgrsc.org This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in various fields, including materials science and medicinal chemistry. rsc.org The general scheme for a Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgthalesnano.com N-(3-Bromophenyl)formamide, with its aryl bromide functionality, is a suitable substrate for this transformation, allowing for the introduction of an alkyne group at the 3-position of the phenyl ring. The resulting N-(3-(alkynyl)phenyl)formamides can then be further elaborated into more complex structures.
A variety of catalysts and reaction conditions have been developed to optimize the Sonogashira coupling for different substrates. rsc.orgsemanticscholar.org The choice of palladium source, ligand, and base can significantly impact the efficiency and selectivity of the reaction. scirp.org
Applications in Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, specifically for constructing biaryl structures. organic-chemistry.orgresearcher.life This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, such as an aryl bromide, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net
N-(3-Bromophenyl)formamide serves as an excellent electrophilic partner in Suzuki-Miyaura couplings. Its aryl bromide component readily participates in the catalytic cycle, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 3-position. The general reaction is depicted below:
Reaction of N-(3-Bromophenyl)formamide with an arylboronic acid in a Suzuki-Miyaura coupling.
The versatility of the Suzuki-Miyaura reaction allows for the coupling of N-(3-Bromophenyl)formamide with a diverse range of boronic acids, including those bearing various functional groups. researcher.liferesearchgate.net This enables the synthesis of a large library of N-(biphenyl-3-yl)formamide derivatives with tailored electronic and steric properties. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve optimal yields and selectivity. organic-chemistry.org
| Catalyst System | Base | Solvent | Typical Yields | Reference |
| Pd(OAc)₂ / Bulky NHC Ligand | KF/18-c-6 | THF | High | organic-chemistry.org |
| Palladacycle XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Excellent | researchgate.net |
Strategic Use in Functionalization and Derivatization Studies for Novel Compound Generation
Beyond its role in cross-coupling reactions, N-(3-Bromophenyl)formamide is a valuable starting material for functionalization and derivatization studies aimed at generating novel compounds. The formamide group itself can be a precursor to other functionalities, and its presence can direct or influence reactions at other positions on the molecule.
One significant transformation of the formamide group is its dehydration to form an isocyanide (isonitrile). mdpi.comthieme-connect.com Isocyanides are highly reactive and versatile intermediates in organic synthesis, participating in a variety of multicomponent reactions to build complex molecular scaffolds. researchgate.net The dehydration of N-(3-Bromophenyl)formamide can be achieved using reagents such as phosphorus oxychloride in the presence of a base like triethylamine. mdpi.com This conversion opens up a vast chemical space for the synthesis of new compounds.
The resulting 3-bromo-1-isocyanobenzene can then be used in reactions like the Passerini and Ugi reactions to introduce three or four new diversity points in a single step. Furthermore, the bromine atom remains available for subsequent cross-coupling reactions, allowing for a modular and efficient approach to complex molecule synthesis.
The formamide group can also be hydrolyzed to the corresponding aniline (B41778), N-alkyated, or transformed into other nitrogen-containing functional groups. These transformations, coupled with the reactivity of the aryl bromide, provide a rich platform for creating diverse libraries of compounds for screening in various research areas, including drug discovery and materials science. academie-sciences.frrsc.orggoogle.com The ability to modify both the nitrogen and the aryl backbone of N-(3-Bromophenyl)formamide underscores its strategic importance in the generation of novel and complex organic architectures. acs.orgrsc.orgacs.org
Future Research Trajectories and Interdisciplinary Outlooks Pertaining to N 3 Bromophenyl Formamide
Development of Greener Synthetic Pathways for N-(3-Bromophenyl)formamide Utilization in Sustainable Chemistry Research
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methodologies. For N-(3-Bromophenyl)formamide, a key area of research is its use in greener reactions, particularly in the synthesis of isocyanides. A notable advancement is the development of a simple, highly efficient, and rapid protocol for the dehydration of N-substituted formamides, including N-(3-Bromophenyl)formamide, to produce isocyanides. This reaction utilizes phosphorus oxychloride in the presence of triethylamine, which acts as both a reagent and a solvent, and can be completed at 0°C in under five minutes, achieving high to excellent yields. Current time information in Bangalore, IN.researchgate.net
A comparison of different solvent systems for the dehydration of N-(3-Bromophenyl)formamide highlights the ongoing efforts to optimize reaction conditions for both yield and environmental impact.
| Co-solvent | Yield (%) |
| Dichloromethane | 94 |
| Tetrahydrofuran | 72 |
| Acetonitrile | 56 |
| Diethyl ether | 37 |
| Toluene | 15 |
This table is based on data from a study on the dehydration of N-(3-bromophenyl)formamide.
Advanced Mechanistic Investigations via In-Situ Spectroscopy and Kinetic Studies
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering novel reactivity. The dehydration of N-(3-Bromophenyl)formamide to 3-bromo-1-isocyanobenzene, a key transformation, warrants detailed mechanistic scrutiny. researchgate.net Future research will likely involve the application of advanced spectroscopic techniques for in-situ monitoring of this reaction.
Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) spectroscopy can provide real-time data on the consumption of N-(3-Bromophenyl)formamide and the formation of intermediates and the final isocyanide product. This would allow for the direct observation of the reaction progress and the identification of any transient species, offering a more complete picture of the reaction pathway.
Kinetic studies will also play a vital role. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, researchers can determine the reaction order, activation energy, and rate-determining steps. This information is invaluable for process optimization, scaling up reactions from the lab to industrial production, and for building accurate predictive models of the reaction's behavior. The mechanism of the dehydration reaction using phosphorus oxychloride is an area of particular interest for such detailed studies. researchgate.net
Computational Design of Novel Reactivity and Selectivity Profiles for N-(3-Bromophenyl)formamide-Based Transformations
Computational chemistry offers a powerful tool for predicting and understanding chemical reactivity, and its application to N-(3-Bromophenyl)formamide-based transformations is a promising area for future research. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and to map out the potential energy surfaces of its reactions.
For instance, computational studies could be used to:
Predict Reaction Outcomes: By calculating the activation barriers for different potential reaction pathways, it may be possible to predict the major products of a reaction under specific conditions.
Optimize Catalyst Performance: Computational screening of different catalysts could identify more efficient or selective catalysts for transformations of N-(3-Bromophenyl)formamide, reducing the need for extensive experimental screening.
Design Novel Reactions: By understanding the fundamental reactivity of N-(3-Bromophenyl)formamide through computational models, it may be possible to design entirely new transformations that have not yet been explored experimentally.
This in-silico approach can significantly accelerate the discovery and optimization of new reactions, making the research process more efficient and cost-effective.
Exploration of N-(3-Bromophenyl)formamide in Materials Science Precursor Development
The unique chemical structure of N-(3-Bromophenyl)formamide, featuring an aromatic ring, a bromine atom, and a formamide (B127407) group, makes it an interesting candidate as a precursor for the synthesis of novel functional materials. The bromine atom provides a reactive handle for cross-coupling reactions, which are widely used in the synthesis of conjugated polymers and other advanced materials.
Future research could explore the use of N-(3-Bromophenyl)formamide in the following areas:
Polymer Synthesis: Through reactions such as Suzuki, Heck, or Sonogashira coupling, the bromine atom could be used to incorporate the N-(3-formamidophenyl) unit into polymer backbones. The resulting polymers may exhibit interesting electronic, optical, or thermal properties.
Synthesis of Organic Light-Emitting Diode (OLED) Materials: The aromatic and amide functionalities could be incorporated into larger molecular structures designed for use in OLEDs, potentially influencing their charge transport and emissive properties.
Development of Porous Materials: The rigid structure of the aromatic ring could be utilized in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it would act as a linker molecule.
The exploration of N-(3-Bromophenyl)formamide in materials science is still in its early stages, but the potential for creating new materials with tailored properties is significant.
Application in the Synthesis of Chemically Diverse Compound Libraries for Academic Screening Purposes
The efficient synthesis of large and diverse collections of chemical compounds is essential for drug discovery and chemical biology research. N-(3-Bromophenyl)formamide, through its conversion to 3-bromo-1-isocyanobenzene, serves as a valuable building block for the creation of such compound libraries. Isocyanides are particularly useful in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials.
The use of 3-bromo-1-isocyanobenzene derived from N-(3-Bromophenyl)formamide in MCRs enables the generation of a wide array of compounds with a high degree of molecular diversity. The bromine atom can be further functionalized post-MCR, adding another layer of complexity and diversity to the synthesized library. These libraries can then be screened in high-throughput assays to identify compounds with interesting biological activities, potentially leading to the discovery of new drug candidates or chemical probes to study biological processes. The ability to rapidly produce a vast library of complex compounds from a limited number of substrates is a key advantage of this approach.
Q & A
Q. How do I apply the PICO framework to structure a study on this compound’s potential as a kinase inhibitor?
- Methodological Answer:
- P (Population): Kinase enzymes (e.g., EGFR, BRAF).
- I (Intervention): this compound at IC concentrations.
- C (Comparison): Existing inhibitors (e.g., Gefitinib).
- O (Outcome): Inhibition efficiency (K), selectivity (SPR data).
- Validate using orthogonal assays (e.g., Western blot for phosphorylation levels) and align with FINER criteria for novelty/relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
